molecular formula C5H3ClO2S B3037774 4-Chlorothiophene-2-carboxylic acid CAS No. 59614-95-8

4-Chlorothiophene-2-carboxylic acid

Cat. No. B3037774
CAS RN: 59614-95-8
M. Wt: 162.59 g/mol
InChI Key: JWQMRBBWZUKWFJ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carboxylic acid is an organic compound used in research related to life sciences . Its CAS number is 59614-95-8 .


Physical And Chemical Properties Analysis

4-Chlorothiophene-2-carboxylic acid has a molecular weight of 162.59400, a density of 1.572g/cm3, a boiling point of 298ºC at 760 mmHg, and a flash point of 134ºC . Its molecular formula is C5H3ClO2S .

Scientific Research Applications

Synthesis of Rivaroxaban

Rivaroxaban, an oral anticoagulant, is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism. The synthesis of rivaroxaban involves 4-chlorothiophene-2-carboxylic acid as one of its key intermediates .

Thieno[2,3-b][1,4]thiapezine-5-ones

4-Chlorothiophene-2-carboxylic acid can be utilized in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones. These heterocyclic compounds have diverse pharmacological properties and find applications in medicinal chemistry .

Functional Materials and Polymers

Researchers explore the incorporation of 4-chlorothiophene-2-carboxylic acid into functional materials and polymers. These materials can be used in organic electronics, sensors, and optoelectronic devices due to their unique electronic properties .

Electrochemical Studies

The compound’s electrochemical behavior is of interest in various fields. Researchers investigate its redox properties, stability, and potential applications in energy storage systems, such as supercapacitors and batteries .

Metal-Organic Frameworks (MOFs)

MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. 4-Chlorothiophene-2-carboxylic acid can serve as a ligand in the construction of MOFs, contributing to their structural diversity and functionality .

Photophysical Properties

Scientists study the photophysical properties of this compound, including its absorption and emission spectra. Such investigations are relevant for designing fluorescent probes, sensors, and imaging agents .

Safety and Hazards

4-Chlorothiophene-2-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

4-Chlorothiophene-2-carboxylic acid is a useful organic compound for research related to life sciences . It’s important to note that the compound’s effects could be influenced by a variety of factors, including the specific biological system in which it is used.

Biochemical Pathways

It’s possible that this compound could interact with multiple pathways, given its potential use in life science research .

properties

IUPAC Name

4-chlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMRBBWZUKWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophene-2-carboxylic acid

CAS RN

59614-95-8
Record name 4-Chlorothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300 mg (1.278 mmol) sample of 4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid was dissolved in 10 mL of tetrahydrofuran with 0.3 mL of water and cooled to -5° C. (ice/brine bath). A 2.6 mL aliquot of the 1M tetrahydrofuran solution of tetra-n-butyl ammonium fluoride was slowly added to the reaction solution. After 4 hours the reaction was poured into 50 mL of 5% aqueous sodium bicarbonate. The entire reaction solution was transferred to a separatory funnel and washed with ethyl acetate (2×25 mL). The basic aqueous solution was acidified with concentrated hydrochloric acid to pH2 and then extracted with ethyl acetate (3×30 mL). The organic extract was then dried (sodium sulfate), filtered, and evaporated to 216 mg of product as a white solid. Recrystallization using hot heptane gave 85 mg of pure crystalline product, mp 138° C.
Name
4-chloro-3-trimethylsilyl-2-thiophene carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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